molecular formula C14H10ClF3 B3347707 4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl CAS No. 1419798-91-6

4-Chloro-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B3347707
CAS No.: 1419798-91-6
M. Wt: 270.67 g/mol
InChI Key: JDYHPBSAHWTSLM-UHFFFAOYSA-N
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Description

4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Halogenation: Introduction of the chlorine atom into the biphenyl structure.

    Methylation: Addition of the methyl group to the biphenyl ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

These reactions are usually carried out under controlled conditions using appropriate catalysts and reagents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

    Catalysts: Such as palladium or other transition metals to facilitate the reactions.

    Purification steps: Including distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxyl group.

    Reduction: Reduction of the chlorine atom to a hydrogen atom.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as sodium hydroxide or other nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 4-carboxy-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl.

    Reduction: Formation of 4-methyl-2-(trifluoromethyl)-1,1’-biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example:

    Molecular targets: Such as enzymes or receptors that the compound can bind to and modulate their activity.

    Pathways: Including signal transduction pathways that are affected by the compound’s presence.

Comparison with Similar Compounds

4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl can be compared with other similar compounds, such as:

    4-Chloro-4’-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Methyl-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Chloro-2-(trifluoromethyl)-1,1’-biphenyl: Lacks the methyl group, leading to variations in its chemical behavior.

The uniqueness of 4-Chloro-4’-methyl-2-(trifluoromethyl)-1,1’-biphenyl lies in the combination of the chlorine, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYHPBSAHWTSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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